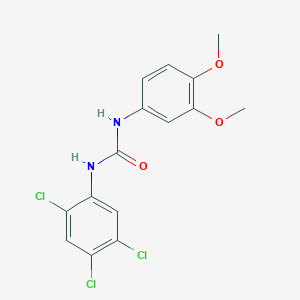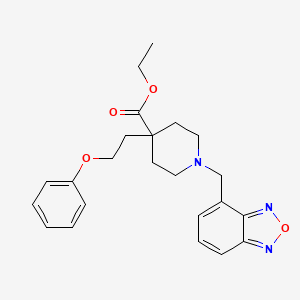![molecular formula C18H21BrN2O B4774732 N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4774732.png)
N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea
説明
N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea, also known as BPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPU belongs to the class of urea-based compounds, which are widely used in medicinal chemistry as they exhibit a diverse range of biological activities.
作用機序
The mechanism of action of N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory cytokines. In neurological research, N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been shown to enhance the activity of acetylcholinesterase, an enzyme that plays a crucial role in memory and cognitive function.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been shown to exhibit a diverse range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been found to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and suppress the activity of various pro-inflammatory cytokines. In inflammatory research, N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been shown to reduce the production of reactive oxygen species (ROS), inhibit the activity of NF-κB, and suppress the expression of various pro-inflammatory cytokines. In neurological research, N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been found to enhance memory and cognitive function, protect against oxidative stress, and reduce neuroinflammation.
実験室実験の利点と制限
N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has several advantages for lab experiments, including its high yield of synthesis, cost-effectiveness, and diverse range of biological activities. However, there are also some limitations associated with its use, including its potential toxicity and limited solubility in water. Therefore, it is important to use appropriate safety measures and solvents when working with N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea in lab experiments.
将来の方向性
There are several future directions for the research of N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea, including its optimization for therapeutic applications, identification of its molecular targets, and exploration of its potential in combination therapy. Further studies are needed to elucidate the mechanism of action of N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea and to determine its safety and efficacy in preclinical and clinical trials. Additionally, the development of novel derivatives of N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
In conclusion, N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its diverse range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea and to determine its safety and efficacy in preclinical and clinical trials.
科学的研究の応用
N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to suppress the activity of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In neurological research, N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been shown to enhance memory and cognitive function, making it a promising compound for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-(2-bromophenyl)-3-[1-(4-propylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-3-6-14-9-11-15(12-10-14)13(2)20-18(22)21-17-8-5-4-7-16(17)19/h4-5,7-13H,3,6H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSEBSOQRPYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[1-(4-propylphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)benzonitrile](/img/structure/B4774652.png)
![2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B4774653.png)
![2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4774658.png)
![2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4774663.png)
![propyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4774677.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4774685.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide](/img/structure/B4774691.png)
![2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4774701.png)
![(4-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4774714.png)
![3-ethoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4774725.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4774726.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4774731.png)

